N,N,4-Trimethyl-5-nitropyridin-2-amine
Description
N,N,4-Trimethyl-5-nitropyridin-2-amine (CAS: 21901-43-9) is a nitro-substituted pyridine derivative with the molecular formula C₈H₁₁N₃O₂ and a molecular weight of 181.20 g/mol. It features a pyridine backbone substituted with a nitro group at position 5, two methyl groups on the amine at position 2 (N,N-dimethyl), and an additional methyl group at position 4 . This compound is typically synthesized via nucleophilic substitution or condensation reactions, with scalable protocols achieving yields up to 80% under optimized conditions (e.g., using DMF as a solvent) . It is commercially available in purities ≥95% and is stored at room temperature due to its stability .
Properties
IUPAC Name |
N,N,4-trimethyl-5-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c1-6-4-8(10(2)3)9-5-7(6)11(12)13/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWNXEBDWSWLEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,4-Trimethyl-5-nitropyridin-2-amine typically involves the reaction of 2-chloro-4-methyl-5-nitropyridine with dimethylamine in the presence of a solvent such as tetrahydrofuran (THF). The reaction is carried out under nitrogen atmosphere at elevated temperatures (around 80°C) for a couple of hours . The reaction mixture is then cooled and partitioned between dichloromethane and water to isolate the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of starting materials and solvents, with careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N,4-Trimethyl-5-nitropyridin-2-amine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed:
Reduction: N,N,4-Trimethyl-5-aminopyridin-2-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N,N,4-Trimethyl-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N,N,4-Trimethyl-5-nitropyridin-2-amine is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyridine ring can also participate in hydrogen bonding and π-π interactions with molecular targets, influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of nitro-aminopyridines, differing from analogs in substituent type, position, and alkylation patterns. Key structural analogs include:
Physical and Chemical Properties
- Solubility :
- Thermal Stability :
- Trimethyl and dimethyl derivatives decompose above 200°C, while diethyl analogs show lower melting points (~150°C).
Biological Activity
N,N,4-Trimethyl-5-nitropyridin-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Overview of Biological Activities
This compound has been investigated for various biological activities:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against several bacterial strains. The nitro group in its structure is believed to play a critical role in this activity by undergoing bioreduction to form reactive intermediates that can damage bacterial DNA and proteins.
- Anticancer Potential : The compound has also been explored for its anticancer properties. Research suggests that it may inhibit cell proliferation through mechanisms involving the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction of Nitro Group : The nitro group can be reduced to form reactive species that interact with cellular macromolecules, leading to cytotoxic effects.
- Interaction with Biological Molecules : The pyridine ring can engage in hydrogen bonding and π-π interactions with various molecular targets, influencing cellular signaling pathways and gene expression.
- Inhibition of CDKs : By inhibiting CDK activity, the compound may disrupt normal cell cycle progression, leading to apoptosis in cancer cells .
Antimicrobial Activity
A study reported the synthesis and evaluation of various derivatives of nitropyridine compounds, including this compound. The results indicated significant antibacterial activity against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to standard antibiotics.
Anticancer Activity
In vitro assays have shown that this compound exhibits potent anticancer effects against several cancer cell lines. For instance, a study found that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Table 1: Antimicrobial Activity Results
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
| Standard Antibiotic | E. coli | 8 µg/mL |
| Standard Antibiotic | S. aureus | 4 µg/mL |
Table 2: Anticancer Activity Results
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast Cancer) | 15 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 20 | CDK inhibition |
| A549 (Lung Cancer) | 25 | Reactive oxygen species generation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
